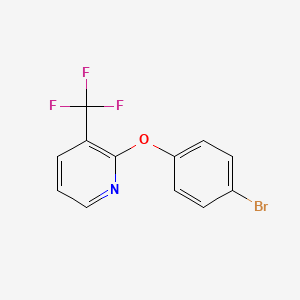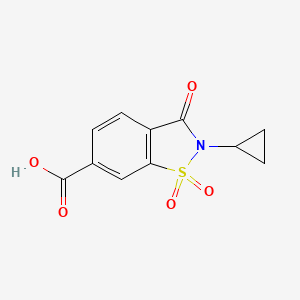
2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine
Overview
Description
2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It is a versatile compound with a wide range of possible uses and applications, and has been used in the synthesis of several drugs and other compounds. This compound has been studied for its ability to interact with several different types of receptors, and has been found to have a number of interesting properties.
Scientific Research Applications
Spectroscopic Characterization and Molecular Interactions
Spectroscopic and Density Functional Theory Studies :5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study investigated its optimized geometric structure through Density Functional Theory (DFT) using various functional levels and basis sets. Its non-linear optical properties were also determined, and the HOMO-LUMO energies were examined via time-dependent DFT. Natural Bond Orbital analysis provided insights into the molecule's second-order interaction energies. Additionally, its interaction with pBR322 plasmid DNA and antimicrobial activities were explored, indicating potential applications in molecular biology and antimicrobial research (Vural & Kara, 2017).
Chemical Synthesis and Reactivity
Synthesis of Dihydro-1H-indeno[1,2-b]pyridines :A protocol for synthesizing 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, which are structurally similar to the queried compound, was developed using both electron-deficient and electron-rich substrates in 2,2,2-trifluoroethanol (TFE). This process highlights a fast, high-yielding, and simple method, and the solvent TFE can be easily separated and reused, emphasizing its eco-friendly nature (Khaksar & Gholami, 2014).
Trifluoroacetylating Reagent :2-(Trifluoroacetyloxy)pyridine (TFAP) was introduced as a new trifluoroacetylating reagent, effective in the trifluoroacetylation of amines and alcohols under mild conditions. This reagent also showed utility for the intramolecular dehydration of aldehyde oximes and amides to yield nitriles, demonstrating its versatility in chemical synthesis (Keumi et al., 1990).
Material Properties and Applications
Optical and Magnetic Properties of Lanthanide Clusters :A study on Ln(III)(9) clusters, utilizing 2-(hydroxymethyl)pyridine, revealed sandglass-like topology and dual physical properties. The Dy(III) cluster exhibited single-molecule magnetism behavior, while the Eu(III) cluster showed intense red photoluminescence. This indicates potential applications in materials science, particularly in areas related to magnetic and optical properties (Alexandropoulos et al., 2011).
Polyimides with Enhanced Properties :Novel polyimides were synthesized using a pyridine-containing triamine monomer and various aromatic dianhydrides. These polyimides demonstrated excellent solubility, thermal stability, and comprehensive performance. Such advancements in the synthesis of polyimides suggest potential applications in high-performance materials (Zhuo et al., 2014).
properties
IUPAC Name |
2-(4-bromophenoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-8-3-5-9(6-4-8)18-11-10(12(14,15)16)2-1-7-17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGCYDJEZGMFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)










